N-[3-(dimethylamino)propyl]-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide
Description
The compound "N-[3-(dimethylamino)propyl]-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide" contains a benzamide core linked to a dimethylaminopropyl group and a tetrahydrothiophene sulfone moiety.
Properties
Molecular Formula |
C16H24N2O5S2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-(1,1-dioxothiolan-3-yl)sulfonylbenzamide |
InChI |
InChI=1S/C16H24N2O5S2/c1-18(2)10-3-9-17-16(19)13-4-6-14(7-5-13)25(22,23)15-8-11-24(20,21)12-15/h4-7,15H,3,8-12H2,1-2H3,(H,17,19) |
InChI Key |
XMLJNDUIMGEFJH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=C(C=C1)S(=O)(=O)C2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. For instance, the synthesis may involve the reaction of 3-(dimethylamino)propylamine with 4-(chlorosulfonyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in various derivatives depending on the nucleophile employed .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-[3-(dimethylamino)propyl]-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound possess selective cytotoxic effects on cancer cell lines while sparing normal cells. The mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways .
Anti-inflammatory Properties
Another notable application is in the development of anti-inflammatory agents. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis . The sulfonamide moiety is believed to play a crucial role in mediating these effects by modulating immune responses.
Biochemical Research
Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies. It acts as an inhibitor for various enzymes, including carbonic anhydrase and certain proteases, which are critical in several physiological processes . These studies help elucidate the role of these enzymes in disease states and can lead to the development of new therapeutic agents.
Drug Delivery Systems
The compound's unique chemical structure allows for its use in drug delivery systems. Its ability to form stable complexes with drugs enhances the solubility and bioavailability of poorly soluble therapeutic agents. Research has shown that incorporating this compound into polymeric nanoparticles improves drug release profiles and targeting capabilities .
Material Science
Synthesis of Functional Polymers
In material science, this compound serves as a precursor for synthesizing functional polymers. These polymers exhibit unique properties such as enhanced thermal stability and electrical conductivity, making them suitable for applications in electronics and nanotechnology .
Coatings and Adhesives
The compound's sulfonamide group contributes to its adhesion properties, making it useful in formulating advanced coatings and adhesives. These materials are crucial in various industries, including automotive and aerospace, where durability and performance are paramount.
Case Studies
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds: Challenges and General Framework
Key Structural Analogues
The evidence includes two unrelated compounds:
- : A pyrazolopyrimidine-sulfonamide derivative with a chromenone backbone, reported as a kinase inhibitor (mass: 589.1 g/mol, MP: 175–178°C).
- : A triazole-linked benzamide with dibenzylamino and phenylpropanamide groups, synthesized via click chemistry (50% yield).
Neither compound shares structural or functional similarity with the target molecule. For a meaningful comparison, the following parameters must be evaluated (hypothetically):
Hypothetical Pharmacological Comparison
Solubility: The dimethylaminopropyl group in the target compound likely enhances water solubility compared to the hydrophobic chromenone group in .
Target Selectivity : Sulfonamides in are linked to kinase inhibition, whereas the triazole in may confer metal-binding properties. The target compound’s tetrahydrothiophene sulfone group could interact with cysteine residues in enzymes, a mechanism seen in protease inhibitors .
Biological Activity
N-[3-(dimethylamino)propyl]-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide, with the CAS number 1011692-50-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H24N2O5S2
- Molecular Weight : 388.5 g/mol
- Structure : The compound features a benzamide core substituted with a dimethylamino group and a tetrahydrothiophene sulfonyl moiety, which may contribute to its biological properties.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfonyl group may interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The dimethylamino group can influence receptor binding and modulation, affecting various signaling pathways.
- Antioxidant Activity : The presence of the dioxidothiophene moiety suggests potential antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
Biological Activity
Research indicates that compounds similar to this compound exhibit diverse biological activities:
Anticancer Properties
Studies have shown that related compounds can induce apoptosis in cancer cells through:
- Cell Cycle Arrest : Inhibition of specific cyclins leading to cell cycle disruption.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger apoptotic pathways.
Antimicrobial Effects
The compound has been tested against various bacterial strains, demonstrating:
- Bactericidal Activity : Effective against Gram-positive and Gram-negative bacteria.
Neuroprotective Effects
Research suggests potential neuroprotective properties through:
- Neurotransmitter Modulation : Altering levels of neurotransmitters such as serotonin and dopamine.
Case Studies
-
In Vitro Studies :
- A study on similar benzamide derivatives showed significant inhibition of cancer cell proliferation in breast and prostate cancer models.
- The mechanism was attributed to the activation of intrinsic apoptotic pathways.
-
In Vivo Studies :
- Animal models treated with related compounds exhibited reduced tumor growth compared to control groups.
- Observations included decreased angiogenesis and increased apoptosis in tumor tissues.
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
